molecular formula C7H8ClN B104755 2-Chloro-4-methylaniline CAS No. 615-65-6

2-Chloro-4-methylaniline

Cat. No.: B104755
CAS No.: 615-65-6
M. Wt: 141.6 g/mol
InChI Key: XGYLSRFSXKAYCR-UHFFFAOYSA-N
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Description

2-Chloro-4-methylaniline, also known as 4-amino-3-chlorotoluene, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a methyl group at the fourth position. This compound is a clear yellow to pale brown liquid at room temperature and is used in various chemical synthesis processes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloro-4-methylaniline are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For example, it has been reported that this compound can be metabolized by a soil pseudomonad via an ortho-cleavage pathway .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that similar compounds, such as 4-chloro-o-toluidine, can have significant effects on cells. For example, 4-chloro-o-toluidine has been shown to induce hemangiosarcomas and hemangioendotheliomas in mice

Molecular Mechanism

It is known that similar compounds can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade rapidly

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that similar compounds can have dose-dependent effects. For example, the LD50 (oral, rats) for 4-chloro-o-toluidine is 670 mg/kg

Metabolic Pathways

The metabolic pathways of this compound are not fully understood. It is known that similar compounds can be metabolized via various pathways. For example, 4-chloro-o-toluidine can be metabolized via the nitrosation pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methylaniline can be synthesized through several methods. One common method involves the chlorination of 4-methylaniline (p-toluidine) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Another method involves the reduction of 2-chloro-4-nitrotoluene. This process includes the nitration of 4-chlorotoluene to form 2-chloro-4-nitrotoluene, followed by catalytic hydrogenation to reduce the nitro group to an amino group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-methylaniline is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methylaniline is unique due to the specific positioning of the chlorine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-4-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
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InChI Key

XGYLSRFSXKAYCR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N)Cl
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Molecular Formula

C7H8ClN
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DSSTOX Substance ID

DTXSID3022083
Record name 2-Chloro-4-methylaniline
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Molecular Weight

141.60 g/mol
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Physical Description

Pale yellow liquid; [MSDSonline]
Record name 2-Chloro-p-toluidine
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Boiling Point

219 °C @ 732 MM HG
Record name 2-CHLORO-P-TOLUIDINE
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Solubility

SLIGHTLY SOL IN WATER, ACETONE
Record name 2-CHLORO-P-TOLUIDINE
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Density

1.151 @ 20 °C
Record name 2-CHLORO-P-TOLUIDINE
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CAS No.

615-65-6
Record name 2-Chloro-4-methylaniline
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Melting Point

7 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary metabolic pathways of 2-Chloro-4-methylaniline in rat liver microsomes and how does this relate to its mutagenicity?

A1: Research on rat liver microsomes revealed that this compound undergoes metabolism primarily through side-chain C-hydroxylation, leading to the formation of benzyl alcohols and benzaldehydes, and N-hydroxylation, resulting in hydroxylamines and nitroso derivatives []. Interestingly, aromatic ring hydroxylation was not found to be a major metabolic route for this compound. Notably, the rate of N-hydroxylation was found to be higher for this compound compared to its 2-bromo counterpart, which aligns with its observed higher mutagenicity [].

Q2: How does the halogen substituent in 2-halogenated 4-methylanilines affect their microsomal metabolism?

A2: Studies have shown that the type of halogen substituent in 2-halogenated 4-methylanilines can significantly influence their rate of microsomal metabolism. Specifically, the rate of side-chain C-hydroxylation increases as follows: 2-fluoro-4-methylaniline < this compound < 2-bromo-4-methylaniline []. This suggests that the larger and more easily polarizable bromine atom facilitates the C-hydroxylation process. Conversely, N-hydroxylation rates follow a different trend: 2-bromo-4-methylaniline < 2-fluoro-4-methylaniline < this compound []. This variation highlights the complex interplay between halogen size, electronic properties, and enzyme specificity in determining metabolic pathways.

Q3: What novel metabolite of 2-halogenated 4-methylanilines was identified in rat liver microsomes?

A3: In addition to the typical metabolites, a novel microsomal metabolite identified as a secondary amine, specifically a halogenated N-(4'-aminobenzyl)-4-methylaniline, was discovered during the investigation of 2-halogenated 4-methylanilines []. This finding underscores the potential for complex and unexpected metabolic transformations of these compounds.

Q4: How does the stability of nitrenium ions relate to the genotoxicity of this compound?

A4: In silico analysis revealed that this compound forms a relatively stable nitrenium ion, as indicated by its AM1 value []. This stability is thought to contribute to its high mutagenic potential, which was confirmed by its significant activity in Ames tests []. These findings suggest that the formation of stable electrophilic intermediates like nitrenium ions may play a key role in the genotoxicity of this compound.

Q5: Can you elaborate on the analytical techniques employed in the study of this compound and its metabolites?

A5: Researchers utilized High-performance liquid chromatography (HPLC) to separate and identify the metabolites of this compound generated by rat liver microsomes []. This technique allowed for the detection and quantification of various metabolites, including those produced through C-hydroxylation and N-hydroxylation. Moreover, other studies employed techniques like Fourier transform infrared (FT-IR) and FT-Raman spectroscopy in conjunction with theoretical calculations to elucidate the molecular structure and vibrational characteristics of this compound [, ]. This combined approach provides a comprehensive understanding of the compound's physicochemical properties.

Q6: What are the implications of this compound being detected in environmental water samples?

A6: The detection of this compound in environmental water samples raises concerns due to its known mutagenicity [, ]. This finding highlights the need for sensitive analytical methods, such as hollow fiber-based liquid-phase microextraction coupled with capillary electrophoresis and amperometric detection, to monitor its presence in water resources []. Such monitoring is crucial for assessing potential ecological risks and safeguarding human health.

Q7: Beyond its potential genotoxicity, are there other notable properties or applications of this compound?

A7: While the toxicological profile of this compound is a significant area of research, it's also a key building block in the synthesis of various organic compounds. For instance, it serves as a precursor for developing novel oxime derivatives exhibiting antioxidant activities []. Additionally, this compound is employed in the synthesis of disazo disperse dyes, which find applications in textile dyeing, specifically for nylon 6 fabrics [].

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